molecular formula C23H22O12 B15342114 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6,8-dimethoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6,8-dimethoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid

Cat. No.: B15342114
M. Wt: 490.4 g/mol
InChI Key: JKQWOXDMVLPQOM-NCMNBQGQSA-N
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Description

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6,8-dimethoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid is a useful research compound. Its molecular formula is C23H22O12 and its molecular weight is 490.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound known as (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6,8-dimethoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid is a complex polyphenolic structure that has garnered attention for its potential biological activities. This article synthesizes the current understanding of its biological effects based on diverse scientific studies.

Chemical Structure and Properties

This compound can be classified as a flavonoid derivative due to its chromenone structure. Its molecular formula is C22H20O12C_{22}H_{20}O_{12}, with a molecular weight of approximately 460.39 g/mol. The compound features multiple hydroxyl groups which are critical for its biological activity.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of flavonoids. The compound exhibits significant free radical scavenging capabilities. Research indicates that it can reduce oxidative stress markers in various cellular models, thus protecting against cellular damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages . This anti-inflammatory action is attributed to its ability to modulate signaling pathways involved in inflammation.

Anticancer Properties

Recent investigations have reported that this flavonoid derivative may possess anticancer properties. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 . The compound's ability to inhibit angiogenesis further supports its potential as an anticancer agent.

Neuroprotective Effects

Emerging evidence suggests that the compound may offer neuroprotective benefits. Studies indicate that it can protect neuronal cells from apoptosis induced by neurotoxic agents, likely through its antioxidant mechanisms . This property positions it as a candidate for further research in neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .
  • Animal Models : In rodent models of inflammation, administration of the compound significantly decreased levels of inflammatory markers and improved histopathological outcomes in tissues affected by oxidative stress .

Data Table: Biological Activities Overview

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis and inhibition of proliferation
NeuroprotectiveProtection against neurotoxicity

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound consists of a chromen-4-one core (a benzopyran derivative) substituted with hydroxyl, methoxy, and phenyl groups, conjugated to a glycosylated oxane ring with carboxylic acid functionality. Its molecular formula is C₂₂H₂₀O₁₂ (MW: 476.4 g/mol), with stereochemical configurations critical for hydrogen bonding and solubility . The chromen-4-one moiety contributes to UV absorption (λmax ~250–300 nm), useful for HPLC detection, while the sugar moiety enhances hydrophilicity, affecting partitioning in chromatographic separations .

Q. What synthetic strategies are recommended for preparing this compound?

Synthesis typically involves:

  • Glycosylation : Coupling the chromen-4-one aglycone with a protected sugar donor (e.g., trichloroacetimidate) under Lewis acid catalysis (BF₃·Et₂O) .
  • Protecting group management : Sequential protection of hydroxyl groups (e.g., acetyl or benzyl) to prevent side reactions during glycosylation .
  • Oxidative demethylation : Controlled oxidation of methoxy groups to hydroxyls using reagents like BBr₃ . Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended to isolate stereoisomers .

Q. How can researchers validate the compound’s identity and purity?

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons in the oxane ring) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion [M-H]⁻ at m/z 475.1 .
  • HPLC-PDA : Purity >95% with a single peak at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:

  • Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) affecting solubility .
  • Stereochemical impurities : Trace enantiomers (<2%) can skew results; validate purity via chiral HPLC (Chiralpak IA column) .
  • Cell line specificity : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. What experimental designs are optimal for studying its metal-chelating properties?

  • UV-Vis titration : Monitor shifts in λmax upon addition of metal ions (e.g., Fe³⁺, Cu²⁺) in buffered aqueous solutions (pH 5–7) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • DFT calculations : Model coordination sites (e.g., catechol-like hydroxyl groups on the chromen ring) .

Q. What strategies mitigate degradation during long-term stability studies?

  • Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis of the glycosidic bond .
  • pH control : Buffered solutions (pH 6–7) minimize acid-catalyzed degradation of the oxane ring .
  • Light protection : Amber vials to prevent photodegradation of the chromen-4-one core .

Properties

Molecular Formula

C23H22O12

Molecular Weight

490.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6,8-dimethoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H22O12/c1-31-18-13(25)12-10(24)8-11(9-6-4-3-5-7-9)33-17(12)20(32-2)21(18)35-23-16(28)14(26)15(27)19(34-23)22(29)30/h3-8,14-16,19,23,25-28H,1-2H3,(H,29,30)/t14-,15-,16+,19-,23-/m0/s1

InChI Key

JKQWOXDMVLPQOM-NCMNBQGQSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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